2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline hydrochloride
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Overview
Description
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline hydrochloride is an organic compound that features a quinoline core substituted with a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline hydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a boronic acid derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate ester group is replaced by other functional groups.
Coupling Reactions: The compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it can couple with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.
Major Products
Oxidation: Boronic acid derivatives.
Substitution: Various substituted quinoline derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Material Science: It can be used in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline hydrochloride involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in a range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound also contains a boronate ester group and is used in similar coupling reactions.
1-Methylpyrazole-4-boronic acid pinacol ester: Another boronate ester used in cross-coupling reactions.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A fluorinated boronate ester used in organic synthesis.
Uniqueness
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline hydrochloride is unique due to its quinoline core, which imparts specific electronic properties that can be exploited in medicinal chemistry and material science applications.
Properties
Molecular Formula |
C16H21BClNO2 |
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Molecular Weight |
305.6 g/mol |
IUPAC Name |
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline;hydrochloride |
InChI |
InChI=1S/C16H20BNO2.ClH/c1-11-10-13(12-8-6-7-9-14(12)18-11)17-19-15(2,3)16(4,5)20-17;/h6-10H,1-5H3;1H |
InChI Key |
WAPBSJQEOQWMSI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC3=CC=CC=C23)C.Cl |
Origin of Product |
United States |
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